Cobalt tetraisothiocyanate
Description
Historical Development in Coordination Chemistry Research
Cobalt’s coordination chemistry with thiocyanate ligands emerged alongside the broader evolution of coordination theory. Early applications of cobalt compounds date to ancient civilizations, where cobalt-containing minerals imparted blue hues to glass and ceramics. The formal discovery of cobalt as an element by Georg Brandt in 1735 laid the groundwork for systematic studies of its compounds. By the late 19th century, Alfred Werner’s seminal work on coordination complexes provided the theoretical foundation for understanding cobalt’s bonding preferences, including its interaction with ambidentate ligands like thiocyanate.
The synthesis of [Co(NCS)₄]²⁻ marked a pivotal advancement. In 1871, the tetraisothiocyanatocobaltate(II) ion was first identified through metathesis reactions, such as:
$$
4 \, \text{KSCN} + \text{Co(NO}3\text{)}2 \rightarrow \text{K}2[\text{Co(NCS)}4] + 2 \, \text{KNO}_3
$$
This reaction highlighted cobalt’s propensity for nitrogen-bound thiocyanate coordination, contrasting with softer metals like mercury, which favor sulfur bonding. Mid-20th-century research expanded into practical applications, such as the Scott test for cocaine detection, leveraging the complex’s vivid color change from reddish-brown to blue upon ligand exchange.
Classification within Transition Metal-Thiocyanate Complex Family
This compound belongs to the broader class of transition metal-thiocyanate complexes, distinguished by coordination geometry and ligand bonding modes:
| Property | [Co(NCS)₄]²⁻ | [Fe(NCS)₆]³⁻ | [Hg(SCN)₄]²⁻ |
|---|---|---|---|
| Coordination Mode | N-bound (isothiocyanate) | N-bound (isothiocyanate) | S-bound (thiocyanate) |
| Geometry | Tetrahedral | Octahedral | Tetrahedral |
| Magnetic Moment | High-spin (3.87 μB) | High-spin (5.92 μB) | Diamagnetic |
| Typical Synthesis | Metathesis (KSCN + Co²⁺) | Direct ligand substitution | SCN⁻ excess with Hg²⁺ |
The [Co(NCS)₄]²⁻ anion exemplifies the hard-soft acid-base (HSAB) principle, where cobalt(II) (a borderline acid) preferentially binds the harder nitrogen terminus of SCN⁻. This contrasts with softer metals like Hg²⁺, which favor sulfur coordination.
Fundamental Research Significance of [Co(NCS)₄]²⁻ in Coordination Chemistry
The [Co(NCS)₄]²⁻ ion serves as a model system for investigating:
- Ligand Field Effects : Tetrahedral geometry induces a $$ t2^5e^4 $$ electron configuration, yielding a high-spin state with distinct d-d transitions (e.g., $$ ^4A2 \rightarrow ^4T_1 $$) observable at 622–700 nm.
- Magnetic Anisotropy : Single-chain magnetic behavior arises in polymeric derivatives, such as [Co(NCS)₂(4-methylpyridine)₂(H₂O)₂], where antiferromagnetic coupling ($$ J = -1.2 \, \text{cm}^{-1} $$) and metamagnetic transitions occur below 4 K.
- Supramolecular Assembly : Hydrogen bonding between [Co(NCS)₄]²⁻ and organic cations (e.g., 3,4-dimethylanilinium) generates layered or 3D networks with tunable porosity.
Theoretical Framework for Understanding Tetraisothiocyanate Complexes
The electronic structure and reactivity of [Co(NCS)₄]²⁻ are interpretable through:
- Ligand Field Theory (LFT) :
Jahn-Teller Effects :
HSAB Principles :
Computational Models :
- Density functional theory (DFT) calculations predict bond lengths (Co–N = 1.95 Å) and angles (N–Co–N = 109.5°) consistent with crystallographic data.
Properties
CAS No. |
19453-13-5 |
|---|---|
Molecular Formula |
C4CoN4S4-4 |
Molecular Weight |
291.3 g/mol |
InChI |
InChI=1S/4CNS.Co/c4*2-1-3;/q4*-1; |
InChI Key |
YNQPJLXDFFGPGJ-UHFFFAOYSA-N |
SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co] |
Canonical SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co] |
Other CAS No. |
19453-13-5 |
Synonyms |
cobalt tetraisothiocyanate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cobalt Compounds
Structural and Coordination Properties
Key Differences :
- Ligand Effects : NCS⁻ ligands in this compound enable stronger LMCT transitions compared to Cl⁻ in tetrachlorocobaltate(II), affecting redox behavior and optical properties .
- Coordination Geometry : Tetraisothiocyanate adopts octahedral geometry, while tetrachlorocobaltate(II) is tetrahedral due to ligand field strength differences .
Stability and Reactivity
Research Findings and Data
Table 1: Spectroscopic Comparison of Cobalt Complexes
| Compound | UV-Vis Peaks (nm) | FTIR (NCS/Cl Stretching, cm⁻¹) |
|---|---|---|
| This compound | 240, 590–735 | 750–780 (C≡N) |
| Tetrachlorocobaltate(II) | 590–735 | 280–300 (Co-Cl) |
| CoCl₂ (aqueous) | 510 (d-d transition) | N/A |
Table 2: Toxicity Profile
| Compound | LD₅₀ (Rodent, Oral) | Carcinogenicity (IARC Class) |
|---|---|---|
| This compound | Not reported | Not classified |
| CoCl₂ | 80–100 mg/kg | Group 2B (possibly carcinogenic) |
| Cobalt Metal | N/A | Group 2B |
Q & A
Q. What are the standard synthesis protocols for cobalt tetraisothiocyanate, and how can reproducibility be ensured?
- Methodological Answer : Synthesis protocols should include stoichiometric ratios, solvent systems, reaction temperatures, and purification steps. To ensure reproducibility, document all parameters (e.g., pH, reaction time) and validate purity using techniques like elemental analysis and X-ray diffraction (XRD). Reference established literature for baseline protocols and cross-check with peer-reviewed studies . For novel syntheses, provide full characterization data (e.g., IR, NMR, mass spectrometry) in the main manuscript or supplementary materials to enable replication .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what critical data should be reported?
- Methodological Answer : Infrared (IR) spectroscopy is essential for confirming the presence of isothiocyanate ligands (C≡N stretching bands ~2050–2100 cm⁻¹). UV-Vis spectroscopy can identify d-d transitions in the cobalt center. Report peak assignments, molar absorptivity, and solvent effects. For structural elucidation, pair XRD with computational modeling (e.g., DFT) to resolve bonding geometry. Always include raw spectral data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported magnetic properties or crystal structures of this compound?
- Methodological Answer : Conduct a systematic review of existing studies to identify variables affecting results (e.g., synthetic conditions, measurement techniques). Replicate experiments under controlled conditions, varying one parameter at a time (e.g., counterion effects, crystallization solvents). Use advanced methods like single-crystal XRD and SQUID magnetometry to validate findings. Compare results with computational models (e.g., ligand field theory) to reconcile discrepancies .
Q. What experimental design strategies are recommended for studying the thermal decomposition pathways of this compound under dynamic conditions?
- Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to track gas evolution. Design experiments with incremental heating rates (e.g., 5–20°C/min) to identify kinetic parameters via the Kissinger method. Use isoconversional models (e.g., Friedman analysis) to account for multi-step decomposition. Validate intermediates using in-situ IR or Raman spectroscopy. Ensure raw TGA-MS data is archived for peer validation .
Q. How should researchers approach interdisciplinary studies (e.g., catalytic or photophysical applications) involving this compound?
- Methodological Answer : Frame the research question to link the compound’s properties (e.g., redox activity, ligand lability) to the target application. For catalysis, design kinetic experiments (e.g., turnover frequency, activation energy) and compare with analogous complexes. For photophysics, measure luminescence quantum yields and excited-state lifetimes. Use multivariate analysis to isolate variables (e.g., solvent polarity, temperature). Cite foundational studies in catalysis/photophysics to contextualize findings .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing spectroscopic or crystallographic datasets of this compound?
- Methodological Answer : Apply principal component analysis (PCA) to identify patterns in spectral data. For crystallographic studies, use Rietveld refinement to quantify structural deviations. Report confidence intervals for bond lengths/angles. For magnetic data, employ the Curie-Weiss law to fit temperature-dependent susceptibility. Use software like TOPAS or Mercury for reproducibility. Archive raw datasets in public repositories (e.g., Cambridge Structural Database) .
Q. How can researchers address inconsistencies in biological activity data (e.g., toxicity or bioinorganic interactions) of this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, exposure times) and include positive/negative controls. Perform dose-response curves to establish EC₅₀/IC₅₀ values. Use multivariate regression to account for confounding variables (e.g., serum content in cell media). Cross-validate with independent techniques (e.g., ICP-MS for cobalt uptake quantification). Reference guidelines like OECD 423 for toxicity studies .
Ethical and Reproducibility Considerations
Q. What guidelines should be followed when publishing negative or inconclusive results related to this compound?
- Methodological Answer : Clearly describe experimental conditions and analytical limits (e.g., detection thresholds for spectroscopy). Use platforms like Journal of Negative Results to share findings. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. Discuss potential sources of error (e.g., ligand degradation) and suggest alternative hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
